Eilatin

Vue d'ensemble

Description

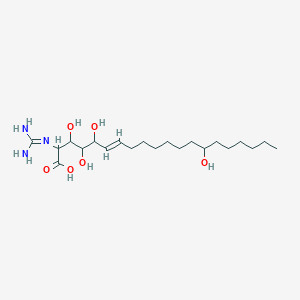

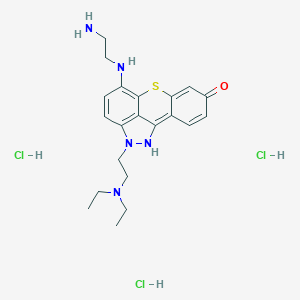

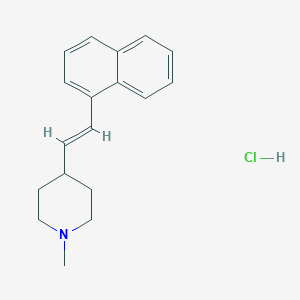

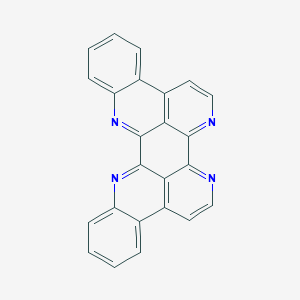

Eilatin is a natural product found in Cystodytes and Eudistoma . It has a molecular formula of C24H12N4 and a molecular weight of 356.4 g/mol .

Synthesis Analysis

The total synthesis of Eilatin has been described in the literature . The synthesis involves the formation of a symmetrical pentacyclic fused aromatic alkaloid .

Molecular Structure Analysis

The molecular structure of Eilatin has been investigated using various computational methods . It has a complex structure with multiple rings and nitrogen atoms .

Physical And Chemical Properties Analysis

Eilatin has a number of physical and chemical properties. It has a molecular weight of 356.4 g/mol and a XLogP3-AA value of 4.3 . It has no hydrogen bond donors and four hydrogen bond acceptors . It also has no rotatable bonds .

Applications De Recherche Scientifique

Antileukemic Effects

Eilatin has been identified as a substance with potential antileukemic effects. In a study by Einat et al. (1995), Eilatin demonstrated an ability to inhibit the proliferation of myeloid progenitor cells in patients with chronic myelogenous leukemia (CML), suggesting its potential utility in leukemia treatments (Einat et al., 1995).

Nucleic Acid Binding Specificity

Eilatin-containing ruthenium complexes were found to bind various nucleic acids, including DNA and RNA. Luedtke et al. (2003) compared these complexes' binding specificity to free eilatin and ethidium bromide, revealing unique binding affinities, particularly for single-stranded RNAs (Luedtke et al., 2003).

Anti-HIV Activity

A study by Luedtke et al. (2002) showed that eilatin-containing octahedral ruthenium complexes inhibited HIV-1 replication in cells, indicating a potential application in antiviral therapies (Luedtke et al., 2002).

Synthesis and Crystal Structures

Research into the synthesis of eilatin, its isomers, and related compounds, as well as their crystal structures, has been conducted to understand their potential applications. For instance, Gut et al. (2003) explored eilatin as a ligand in ruthenium complexes, providing insights into their structural and electrochemical properties (Gut et al., 2003).

Inhibition of Leukemic Progenitors

Eilatin has shown efficacy in inhibiting the self-renewal capacity of leukemic progenitors, suggesting its potential use in acute myeloid leukemia (AML) treatment, as indicated by Lishner et al. (1995) (Lishner et al., 1995).

DNA and RNA Binding Studies

Investigations into eilatin's DNA and RNA binding properties, such as the study by Zeglis and Barton (2008), have provided insights into its interaction with nucleic acids, which could have implications for developing new therapeutic agents (Zeglis & Barton, 2008).

Antitrypanosomal Activity

Eilatin has been evaluated for its antitrypanosomal properties. Feng et al. (2010) identified eilatin as a potent agent against Trypanosoma brucei brucei, the causative agent of sleeping sickness (Feng et al., 2010).

Propriétés

IUPAC Name |

3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12N4/c1-3-7-17-13(5-1)15-9-11-25-21-19(15)23(27-17)24-20-16(10-12-26-22(20)21)14-6-2-4-8-18(14)28-24/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLONQTAYDCFVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=NC=CC6=C5C(=NC7=CC=CC=C67)C4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923249 | |

| Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eilatin | |

CAS RN |

120154-96-3 | |

| Record name | Eilatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120154963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.